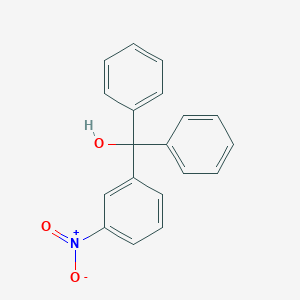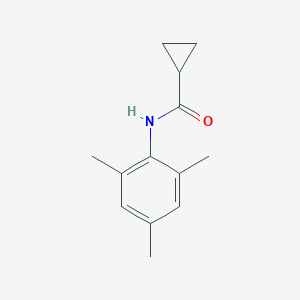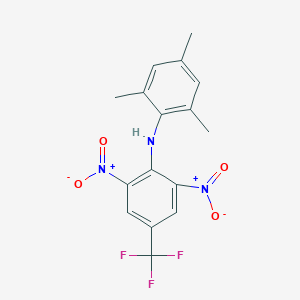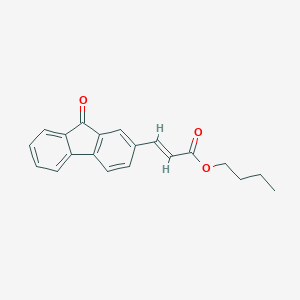![molecular formula C28H23F5N4O6 B395723 Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395723.png)
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the fluoroquinolone family. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution at the 7-position of the quinoline ring.
Formation of the carbonyl-amino linkage: The carbonyl-amino linkage is formed through a condensation reaction between the quinoline derivative and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its broad-spectrum activity.
Biological Studies: The compound is studied for its potential cytotoxic effects against cancer cell lines.
Industrial Applications: It is used in the synthesis of other fluoroquinolone derivatives with enhanced properties.
作用機序
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against antibiotic-resistant strains.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is unique due to its multiple fluorine atoms and the presence of a morpholine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C28H23F5N4O6 |
|---|---|
分子量 |
606.5g/mol |
IUPAC名 |
ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H23F5N4O6/c1-3-35-11-14(25(38)13-9-16(29)18(10-17(13)35)36-5-7-42-8-6-36)27(40)34-37-12-15(28(41)43-4-2)26(39)19-20(30)21(31)22(32)23(33)24(19)37/h9-12H,3-8H2,1-2H3,(H,34,40) |
InChIキー |
WIMVYMZHAWGOTQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,4-Dihydro-2H-quinolin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B395645.png)
![N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B395646.png)
![N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395647.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395649.png)
![Propan-2-yl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395650.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B395652.png)
![5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395653.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395654.png)

![Ethyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395659.png)
![3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395663.png)
